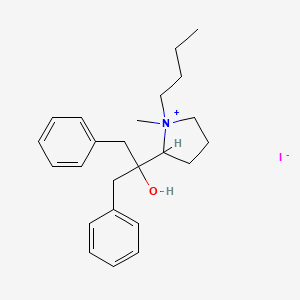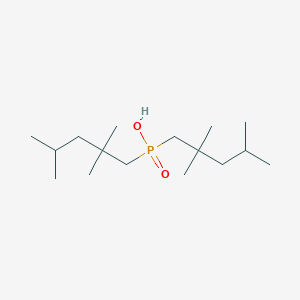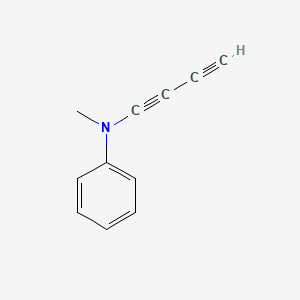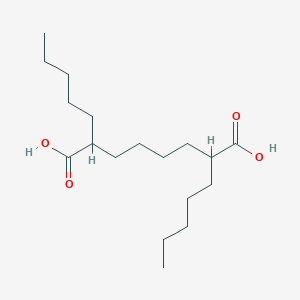
O-Butyl phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Butyl phosphorodithioate: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two sulfur atoms and an oxygen atom, with a butyl group attached to the oxygen. This compound is part of the broader class of phosphorodithioates, which are known for their diverse applications in various fields, including agriculture, industry, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Butyl phosphorodithioate can be synthesized through a one-pot reaction involving alkyl halides and diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and general, providing a straightforward route to phosphorodithioates.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base . This method ensures high yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: O-Butyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Substitution: It can participate in substitution reactions where the butyl group or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and thiols are commonly used under basic conditions.
Major Products Formed:
Oxidation: The major product is phosphorothioate.
Substitution: Depending on the substituents, various organophosphorus compounds can be formed.
Scientific Research Applications
O-Butyl phosphorodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests
Mechanism of Action
The mechanism of action of O-Butyl phosphorodithioate involves its interaction with molecular targets such as enzymes. The compound forms covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways in pests, leading to their death .
Comparison with Similar Compounds
- Azinphos-ethyl
- Azinphos-methyl
- Cadusafos
- Dimethoate
- Dioxathion
- Disulfoton
- Ethion
- Ethoprophos
- Isomalathion
- Malathion
- Methidathion
- Phosalone
- Phosmet
- Terbufos
Uniqueness: O-Butyl phosphorodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable bonds with enzymes and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
81125-36-2 |
|---|---|
Molecular Formula |
C4H9O2PS2-2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
butoxy-oxido-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS2/c1-2-3-4-6-7(5,8)9/h2-4H2,1H3,(H2,5,8,9)/p-2 |
InChI Key |
KQTUYWLWRMTXPI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOP(=S)([O-])[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)

![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)

![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)

![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)



![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
